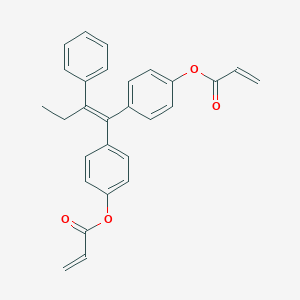
1,1-Bis(4-acryloyloxyphenyl)-2-phenylbut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(4-acryloyloxyphenyl)-2-phenylbut-1-ene, commonly known as BAPB, is a synthetic compound that belongs to the class of diacrylate monomers. BAPB has gained significant attention in the scientific community due to its unique properties and potential applications in various fields such as material science, biomedical engineering, and polymer chemistry.
Wirkmechanismus
The mechanism of action of BAPB is not well understood. However, it is believed that BAPB acts as a cross-linking agent by forming covalent bonds between polymer chains, thereby increasing the mechanical strength and stability of the resulting material.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of BAPB. However, studies have shown that BAPB is non-toxic and biocompatible, making it a promising candidate for biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BAPB is its ease of synthesis and high purity. BAPB is also highly soluble in organic solvents, making it easy to handle and process. However, one of the limitations of BAPB is its high reactivity, which can lead to unwanted side reactions during polymerization.
Zukünftige Richtungen
There are several future directions for research on BAPB. One potential direction is the development of new synthetic methods for BAPB that are more efficient and sustainable. Another direction is the investigation of the biological properties of BAPB and its potential applications in drug delivery and tissue engineering. Additionally, the development of new copolymers based on BAPB could lead to the discovery of new materials with unique properties and applications.
Synthesemethoden
BAPB can be synthesized using a simple and efficient method called the Friedel-Crafts acylation reaction. The reaction involves the acylation of phenylbutadiene with acryloyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is a pale yellow crystalline solid that is highly soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
BAPB has been extensively studied for its potential applications in various fields such as material science, biomedical engineering, and polymer chemistry. In material science, BAPB has been used as a building block for the synthesis of high-performance polymers with excellent mechanical and thermal properties. In biomedical engineering, BAPB has been used as a cross-linking agent for the preparation of hydrogels for tissue engineering and drug delivery applications. In polymer chemistry, BAPB has been used as a monomer for the synthesis of various copolymers with unique properties such as high glass transition temperature and low shrinkage.
Eigenschaften
CAS-Nummer |
110008-64-5 |
|---|---|
Produktname |
1,1-Bis(4-acryloyloxyphenyl)-2-phenylbut-1-ene |
Molekularformel |
C28H24O4 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
[4-[2-phenyl-1-(4-prop-2-enoyloxyphenyl)but-1-enyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C28H24O4/c1-4-25(20-10-8-7-9-11-20)28(21-12-16-23(17-13-21)31-26(29)5-2)22-14-18-24(19-15-22)32-27(30)6-3/h5-19H,2-4H2,1H3 |
InChI-Schlüssel |
OEBRFBDLRQBKSA-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)C=C)C2=CC=C(C=C2)OC(=O)C=C)C3=CC=CC=C3 |
Kanonische SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)C=C)C2=CC=C(C=C2)OC(=O)C=C)C3=CC=CC=C3 |
Andere CAS-Nummern |
110008-64-5 |
Synonyme |
1,1-BAPPE 1,1-bis(4-acryloyloxyphenyl)-2-phenylbut-1-ene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



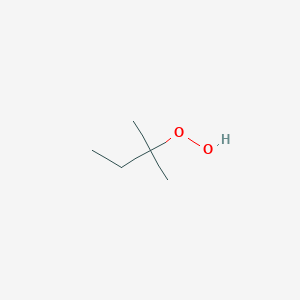
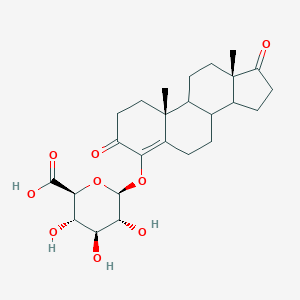
![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)
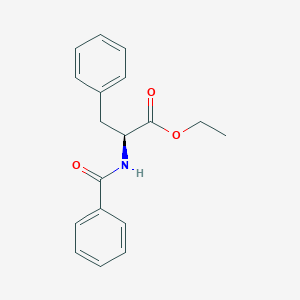
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)](/img/structure/B34733.png)
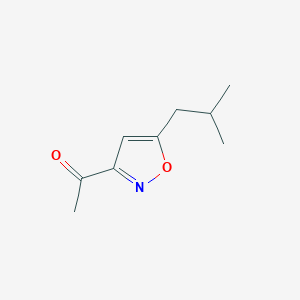



![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)
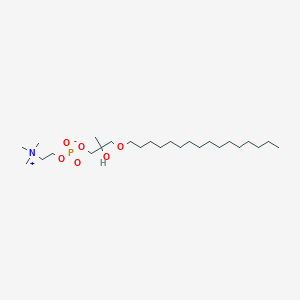
![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)
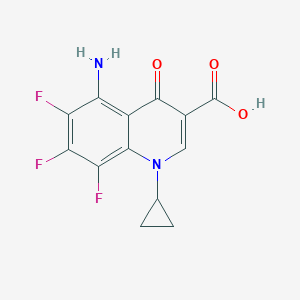
![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)